

# Application Notes and Protocols for Nickel-Vanadium (NiV) Alloys in Aerospace Engineering

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## Compound of Interest

Compound Name: Nickel;vanadium

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These application notes provide a comprehensive overview of the utilization of Nickel-Vanadium (NiV) alloys in the demanding environment of aerospace engineering. The document outlines the key material properties, potential applications, and detailed experimental protocols for the evaluation of these alloys.

## Introduction to NiV Alloys in Aerospace

Nickel-based superalloys are critical materials in the aerospace industry, prized for their exceptional mechanical strength, high-temperature stability, and resistance to corrosion and oxidation.[1][2] The addition of vanadium as a primary alloying element to nickel is intended to further enhance these properties. Vanadium is known to improve the yield and tensile strength of alloys and is a key component in precipitation strengthening.[3] NiV alloys are therefore being explored for applications in high-temperature sections of aircraft and spacecraft, including turbine blades, engine components, and exhaust systems.[4]

The performance of NiV alloys in these critical applications is directly linked to their composition, processing, and resulting microstructure. A thorough understanding and characterization of their mechanical and chemical properties are paramount for their successful implementation.

## Key Aerospace Applications

The unique properties of NiV alloys make them suitable for a range of aerospace components that operate under extreme conditions:

- **Turbine Blades and Vanes:** The high-temperature strength and creep resistance of NiV alloys are critical for the manufacturing of turbine blades and other engine parts that are exposed to intense heat and stress.[\[1\]](#)[\[4\]](#)
- **Engine Casings and Housings:** The durability and corrosion resistance of these alloys are beneficial for engine casings, providing structural integrity and protection from the harsh operating environment.
- **Exhaust Systems and Nozzles:** NiV alloys can withstand the high temperatures and corrosive gases present in aircraft exhaust systems.[\[1\]](#)
- **Fasteners and Structural Components:** High-strength NiV alloys can be utilized for critical fasteners and other structural elements where reliability is paramount.[\[1\]](#)
- **Spacecraft Components:** For applications in missiles, satellites, and spacecraft, NiV alloys offer the potential to withstand the extreme environmental conditions of space.[\[4\]](#)

## Quantitative Data on Material Properties

While specific quantitative data for binary NiV alloys tailored for aerospace applications is not extensively available in open literature, the following tables provide a comparative overview of the properties of pure nickel and a common nickel-based superalloy, Inconel 718, which often contains trace amounts of vanadium. This data serves as a benchmark for the expected performance of developmental NiV alloys.

Table 1: Tensile Properties of Nickel-Based Materials at Various Temperatures

Material	Condition	Temperature (°C)	Yield Strength (MPa)	Ultimate Tensile Strength (MPa)	Elongation (%)
Pure Nickel (99.5%)	Annealed	25	148	482	47
Annealed	540	117	317	45	
Annealed	815	69	110	55	
Inconel 718	Solution Treated and Aged	21	1100	1375	12
Solution Treated and Aged	650	965	1170	13	
Solution Treated and Aged	870	895	930	18	

Table 2: Creep and Fatigue Properties of Inconel 718

Property	Test Conditions	Value
Creep Rupture Life	650°C, 620 MPa	230 hours
700°C, 480 MPa	300 hours	
Fatigue Life	540°C, $\Delta\sigma = 760$ MPa	$10^5$ cycles
650°C, $\Delta\sigma = 620$ MPa	$10^5$ cycles	

Table 3: Oxidation and Corrosion Data

Material	Environment	Temperature (°C)	Oxidation/Corrosion Rate
Pure Nickel	Air	1000	~1.2 mm/year (parabolic)
Inconel 718	Air	980	Excellent resistance, <0.025 mm/year
10% NaCl solution	Ambient	<0.0025 mm/year (pitting resistant)	

## Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and comparison of NiV alloys. The following sections outline the methodologies for key experiments based on established ASTM standards.

### Tensile Testing

#### 4.1.1. Room Temperature Tensile Testing (ASTM E8/E8M)

This test determines the yield strength, ultimate tensile strength, elongation, and reduction of area of the NiV alloy at room temperature.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Specimen Preparation:
  - Machine tensile specimens from the NiV alloy material according to the dimensions specified in ASTM E8/E8M. Common specimen geometries include round or flat "dog-bone" shapes.
  - Ensure the surface finish of the gauge section is smooth and free from scratches or machining marks that could act as stress concentrators.
  - Measure and record the initial dimensions of the gauge section (diameter or width and thickness) and the initial gauge length.
- Test Procedure:

- Mount the specimen in a universal testing machine equipped with appropriate grips to ensure axial loading.
- Attach an extensometer to the gauge section to accurately measure strain.
- Apply a tensile load at a constant strain rate as specified in the standard (e.g.,  $0.015 \pm 0.006$  in/in/min).[5]
- Record the load and extension data continuously until the specimen fractures.
- Data Analysis:
  - Plot the stress-strain curve from the recorded data.
  - Determine the 0.2% offset yield strength.
  - Identify the ultimate tensile strength (the maximum stress reached).
  - After fracture, fit the two halves of the specimen together and measure the final gauge length and the dimensions of the fracture surface to calculate the percent elongation and reduction of area.

#### 4.1.2. Elevated Temperature Tensile Testing (ASTM E21)

This protocol is used to evaluate the tensile properties of NiV alloys at temperatures relevant to their intended aerospace applications.[8][9][10][11][12]

- Specimen Preparation:
  - Prepare specimens as described in the ASTM E8/E8M protocol.
- Test Procedure:
  - Mount the specimen in a universal testing machine equipped with a furnace capable of reaching and maintaining the desired test temperature with high accuracy.
  - Attach a high-temperature extensometer to the specimen's gauge section.

- Heat the specimen to the specified test temperature and hold for a sufficient time to ensure thermal equilibrium.
- Apply the tensile load at a specified strain rate.
- Record load and extension data until fracture.
- Data Analysis:
  - Perform the same data analysis as for the room temperature tensile test to determine the yield strength, ultimate tensile strength, elongation, and reduction of area at the elevated temperature.

## Creep and Stress-Rupture Testing (ASTM E139)

This test method evaluates the time-dependent deformation (creep) and time to fracture (rupture) of NiV alloys under a constant load at elevated temperatures.[\[3\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Specimen Preparation:
  - Machine creep specimens according to ASTM E139 specifications.
- Test Procedure:
  - Mount the specimen in a creep testing frame equipped with a furnace.
  - Attach a high-temperature extensometer to the specimen.
  - Heat the specimen to the desired test temperature and allow it to stabilize.
  - Apply a constant tensile load to the specimen.
  - Continuously record the strain (elongation) as a function of time. The test is continued until the specimen ruptures or for a predetermined duration.
- Data Analysis:
  - Plot the creep strain versus time curve.

- From the curve, determine the primary, secondary (steady-state), and tertiary creep stages.
- Calculate the minimum creep rate (in the secondary stage).
- Record the time to rupture.
- Measure the elongation and reduction of area after rupture.

## Fatigue Testing

Fatigue testing is crucial to determine the ability of NiV alloys to withstand cyclic loading conditions experienced during aircraft operation.

- Specimen Preparation:
  - Fabricate fatigue specimens with a highly polished surface finish to minimize surface-initiated cracks.
- Test Procedure:
  - Mount the specimen in a servo-hydraulic or electromagnetic fatigue testing machine.
  - Apply a cyclic load (e.g., tension-tension, tension-compression) with a specified stress ratio (R) and frequency.
  - For high-temperature fatigue, use a furnace to heat the specimen to the desired temperature.
  - The test is run until the specimen fails or reaches a predetermined number of cycles.
- Data Analysis:
  - Record the number of cycles to failure for each stress level.
  - Plot the S-N curve (stress amplitude vs. number of cycles to failure).
  - Determine the fatigue limit or fatigue strength at a specific number of cycles.

## Oxidation Resistance Testing (ASTM G54)

This practice provides a method for evaluating the resistance of NiV alloys to oxidation in air at elevated temperatures.[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Specimen Preparation:
  - Prepare small, coupon-type specimens of the NiV alloy with a known surface area.
  - Clean the specimens to remove any surface contaminants.
  - Measure and record the initial weight of each specimen.
- Test Procedure:
  - Place the specimens in a high-temperature furnace exposed to still air.
  - Heat the furnace to the desired test temperature and hold for a specified duration.
  - Periodically remove the specimens from the furnace, allow them to cool to room temperature, and weigh them to determine the weight gain due to oxidation.
- Data Analysis:
  - Calculate the weight change per unit area as a function of time.
  - Plot the weight gain versus time to determine the oxidation kinetics (e.g., linear, parabolic).
  - Analyze the oxide scale morphology and composition using techniques such as Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS).

## Corrosion Resistance Testing (ASTM G5)

This test method is used to conduct potentiostatic and potentiodynamic anodic polarization measurements to evaluate the corrosion behavior of NiV alloys in a specific electrolyte.[\[4\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

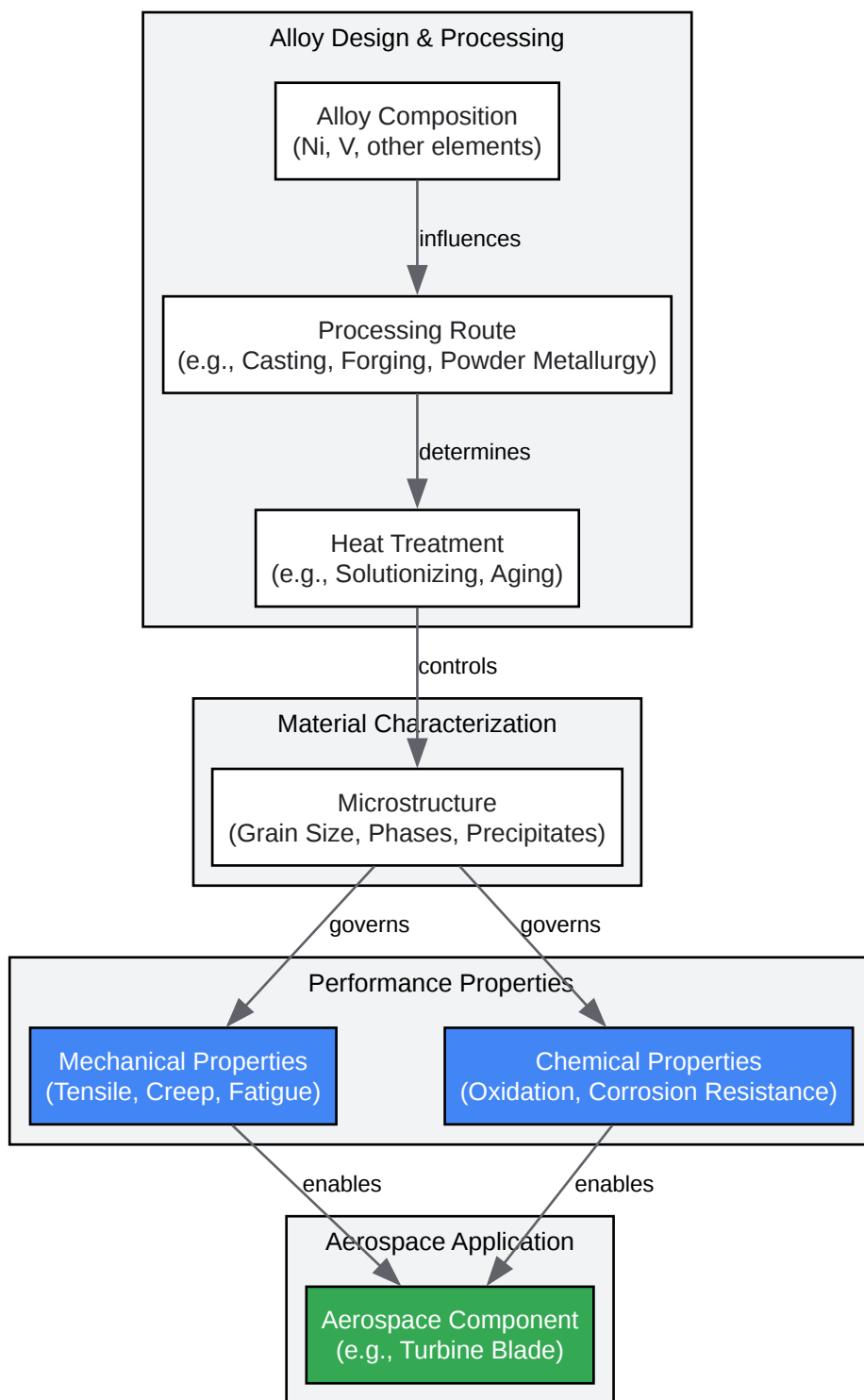
- Specimen Preparation:



- Prepare a small, flat specimen of the NiV alloy and mount it in a holder that exposes a known surface area.
- Polish the exposed surface to a standardized finish.
- Test Procedure:
  - Place the specimen in an electrochemical cell containing the test electrolyte (e.g., a simulated aerospace fluid or a standard corrosive solution).
  - Use a three-electrode setup with the NiV alloy as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
  - Perform a potentiodynamic scan by sweeping the potential of the working electrode from a cathodic value to an anodic value at a constant scan rate.
  - Record the resulting current as a function of the applied potential.
- Data Analysis:
  - Plot the polarization curve (log of current density vs. potential).
  - From the curve, determine key corrosion parameters such as the corrosion potential ( $E_{corr}$ ), corrosion current density ( $i_{corr}$ ), and pitting potential ( $E_{pit}$ ).

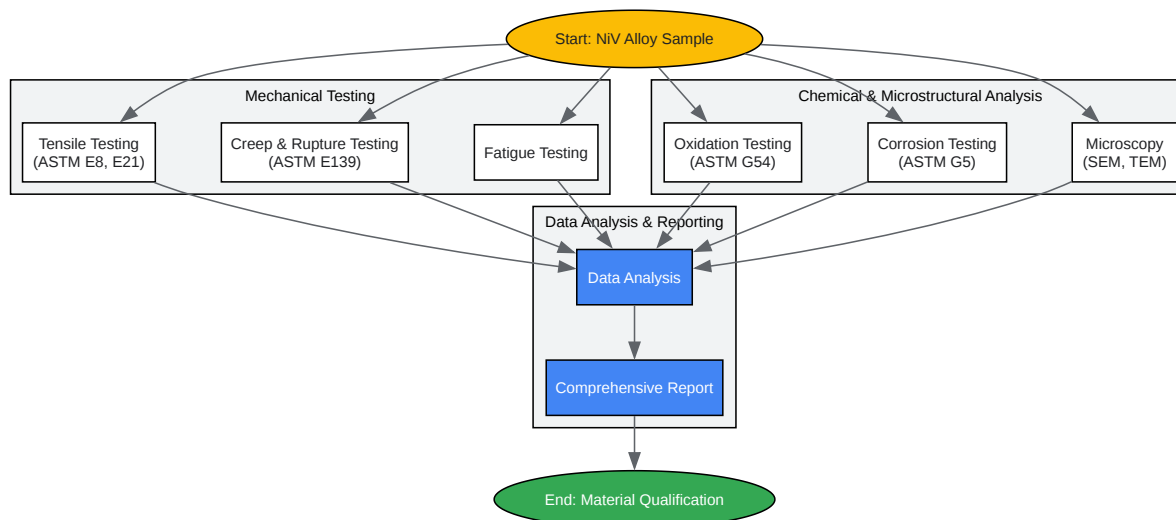
## Visualizations

The following diagrams illustrate key relationships and workflows in the study of NiV alloys for aerospace applications.



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Caption: Relationship between NiV alloy design, microstructure, and performance.



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Caption: Experimental workflow for the characterization of NiV alloys.

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